6-Fluoro-2-naphthaldehyde
Overview
Description
6-Fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H7FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 4-fluoro-1-naphthaldehyde and 1-fluoro-2-naphthaldehyde have been studied . These compounds participate in aromatic nucleophilic substitution (SNAr) reactions, suggesting that 6-Fluoro-2-naphthaldehyde may have similar targets.
Mode of Action
This compound likely interacts with its targets through an aromatic nucleophilic substitution (SNAr) reaction . This reaction proceeds via a concerted mechanism, forming a single transition state. The presence of a formyl group is essential for the reaction to take place .
Biochemical Pathways
The snar reaction it undergoes results in the formation of chemically important c-c, c-s, and c-o bonds . These reactions have significant synthetic utility, especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Pharmacokinetics
The introduction of solvent in similar compounds increases the activation energy barrier, indicating a significant effect of solvents on transition state . This could impact the bioavailability of this compound.
Result of Action
Similar compounds have been used as fluorescence probes due to their hydrophobic nature and excellent sensing and selectivity properties towards anions and cations .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the polar aprotic solvent DMSO works best for the aromatic nucleophilic substitution of fluorine . Additionally, the order of reactivity was found to be highest in the gas phase, followed by DMSO, and then protic polar solvents like methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Fluoro-2-naphthaldehyde can be synthesized through various methods. One common approach involves the fluorination of 2-naphthaldehyde. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to moderate temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-naphthaldehyde undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as thiolates, amines, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthaldehyde derivatives.
Oxidation: Formation of 6-fluoro-2-naphthoic acid.
Reduction: Formation of 6-fluoro-2-naphthylmethanol.
Scientific Research Applications
6-Fluoro-2-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the development of fluorescent probes for biological imaging and detection of specific biomolecules.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
Comparison: 6-Fluoro-2-naphthaldehyde is unique due to the specific positioning of the fluorine and aldehyde groups, which influence its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and other reactions due to the electronic effects of the substituents.
Properties
IUPAC Name |
6-fluoronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZWESCHJCWOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630454 | |
Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721968-77-0 | |
Record name | 6-Fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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